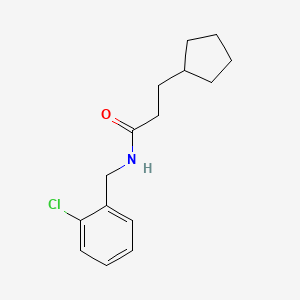
N-(2-chlorobenzyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-cyclopentylpropanamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
Mécanisme D'action
N-(2-chlorobenzyl)-3-cyclopentylpropanamide selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective and cardioprotective effects of N-(2-chlorobenzyl)-3-cyclopentylpropanamide.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, the improvement of cardiac function, the attenuation of neuroinflammation, and the protection of dopaminergic neurons. These effects are mediated by the activation of the A1 adenosine receptor and the downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-3-cyclopentylpropanamide is a useful tool compound for studying the A1 adenosine receptor and its role in various physiological and pathological processes. Its selective activation of the A1 receptor allows for the investigation of specific downstream signaling pathways and the identification of potential therapeutic targets. However, N-(2-chlorobenzyl)-3-cyclopentylpropanamide has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For research on N-(2-chlorobenzyl)-3-cyclopentylpropanamide include the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of the A1 adenosine receptor in other physiological and pathological processes should be further explored to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-cyclopentylpropanamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of a base to form the intermediate product, which is then treated with hydrochloric acid to obtain the final product. The purity and yield of N-(2-chlorobenzyl)-3-cyclopentylpropanamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-cyclopentylpropanamide has been used as a tool compound to study the A1 adenosine receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects in preclinical studies. N-(2-chlorobenzyl)-3-cyclopentylpropanamide has also been investigated for its potential therapeutic applications in diseases such as ischemic heart disease, stroke, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-8-4-3-7-13(14)11-17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUZPTDWPXYZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

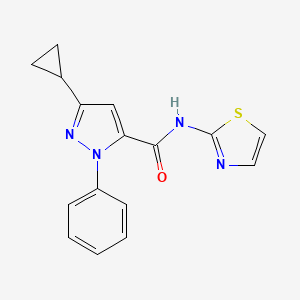
![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
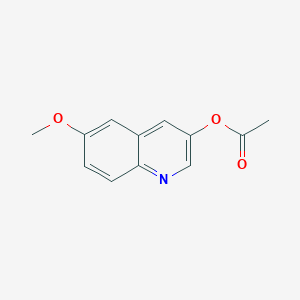
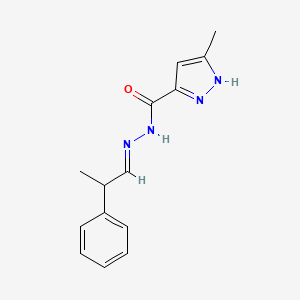
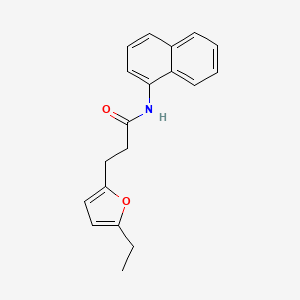

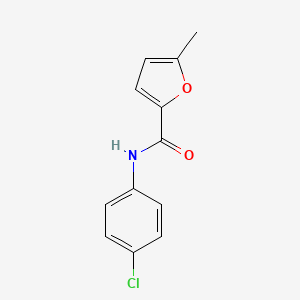
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)